7-Chloro-2,5-bis(trifluoromethyl)benzimidazole

Vue d'ensemble

Description

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole is a useful research compound. Its molecular formula is C9H3ClF6N2 and its molecular weight is 288.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

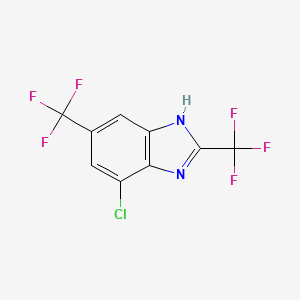

The compound features a benzimidazole core substituted at the 7-position with a chlorine atom and at the 2 and 5 positions with trifluoromethyl groups. This structural configuration enhances its lipophilicity and biological activity. The trifluoromethyl groups are known to increase metabolic stability and influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer activities. These compounds have been shown to act as:

- Topoisomerase Inhibitors : They interfere with DNA replication by inhibiting topoisomerase enzymes, crucial for maintaining DNA structure during cell division .

- DNA Intercalators : The compound can insert itself between DNA bases, disrupting normal function and leading to apoptosis in cancer cells .

- Protein Kinase Inhibitors : It has been reported to inhibit various kinases involved in cancer progression, which may contribute to its antiproliferative effects .

Table 1: Summary of Anticancer Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Topoisomerase Inhibition | Disruption of DNA replication | |

| DNA Intercalation | Induction of apoptosis | |

| Protein Kinase Inhibition | Modulation of signaling pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it exhibits:

- Broad-spectrum Antibacterial Activity : The compound has been effective against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

- Antifungal Properties : It has shown efficacy against fungal strains, suggesting applications in treating fungal infections .

Table 2: Summary of Antimicrobial Activities

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Significant inhibition | |

| Gram-negative Bacteria | Effective growth inhibition | |

| Fungi | Notable antifungal activity |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interference with Nucleic Acids : By intercalating into DNA or RNA structures, it disrupts essential processes such as replication and transcription.

- Enzyme Inhibition : The compound inhibits various enzymes involved in cell cycle regulation and metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Through the activation of apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- A study demonstrated that a derivative similar to this compound exhibited an IC50 value of approximately 14.1 µM against breast cancer cell lines (MDA-MB-231), indicating potent antiproliferative activity .

- Another investigation reported significant antimicrobial efficacy against multi-drug resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance issues .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Benzimidazole derivatives, including 7-chloro-2,5-bis(trifluoromethyl)benzimidazole, have shown promising anticancer properties. Research indicates that these compounds can interact with various biological targets, such as tubulin and receptor tyrosine kinases. For example, studies have demonstrated that benzimidazole derivatives can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Target | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Tubulin | Disrupts microtubule polymerization | TBD |

| Compound 5l | Colchicine binding site | Inhibits tubulin polymerization | 1.71 |

| Compound 5a | RTKs (EGFR, HER2) | Multi-target inhibition | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The presence of trifluoromethyl groups enhances its potency due to increased lipophilicity.

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | S. aureus (MRSA) | TBD |

| Compound 15 | P. aeruginosa | 0.01 |

| Compound 17 | M. tuberculosis H37Rv | 0.625 |

Parasiticidal Applications

Research has indicated that substituted benzimidazoles can serve as effective parasiticides. Studies have demonstrated the efficacy of these compounds against various parasites due to their ability to disrupt cellular processes within target organisms.

Case Study: Efficacy Against Blowfly Larvae

A study conducted on the use of benzimidazoles for controlling blowfly larvae showed that administering a specific dose resulted in over 90% mortality of larvae over several days . This highlights the potential for using this compound in veterinary medicine for controlling parasitic infections.

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl groups make this compound an interesting candidate for material science applications, particularly in developing advanced materials with enhanced stability and performance characteristics.

Mechanism of Action and Future Directions

The molecular mechanism of action for this compound typically involves binding interactions with biomolecules that lead to enzyme inhibition or activation. Ongoing research aims to elucidate its full pharmacological profile and explore its potential in precision medicine.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under specific conditions:

| Reagent/Conditions | Product | Yield | Key Findings |

|---|---|---|---|

| Sodium hydride (NaH)/alkyl halides | 7-Alkyl derivatives (e.g., 7-methyl variant) | 65–78% | Enhanced steric hindrance reduces reaction rates |

| Potassium carbonate (K₂CO₃)/amines | 7-Amino derivatives | 55–62% | Amine nucleophilicity dictates regioselectivity |

Mechanistic Insight :

The electron-withdrawing trifluoromethyl groups at positions 2 and 5 activate the C7 chlorine toward nucleophilic displacement via an SNAr (aromatic nucleophilic substitution) pathway. Steric effects from the trifluoromethyl groups influence reaction rates, as shown in comparative studies with simpler benzimidazoles .

Electrophilic Aromatic Substitution

Despite deactivation by trifluoromethyl groups, the benzimidazole core participates in electrophilic reactions:

| Reaction | Reagents | Position Substituted | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 4 | Precursor for explosives research |

| Sulfonation | SO₃/H₂SO₄ | Position 6 | Intermediate for surfactants |

Directing Effects :

Trifluoromethyl groups act as meta-directors, while the benzimidazole nitrogen directs incoming electrophiles to position 4 or 6. Computational studies confirm this dual-directing behavior in nitration reactions .

Oxidation and Reduction

The compound undergoes redox transformations critical for pharmaceutical intermediates:

| Process | Reagents | Outcome | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/acidic conditions | 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole-1-oxide | 83% |

| Reduction | NaBH₄/MeOH | 1,3-Dihydro derivative | 72% |

Biological Relevance :

Reduced derivatives show enhanced solubility for in vivo studies, while oxidized forms exhibit improved enzyme-binding kinetics in antiparasitic applications .

Coordination Chemistry

The nitrogen-rich structure facilitates metal coordination:

| Metal Salt | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| PdCl₂ | N1, N3 | Square-planar | Catalysis in cross-coupling |

| PtCl₂ | N1, N3 | Octahedral | Anticancer drug development |

Stability Data :

Pd complexes exhibit thermal stability up to 250°C, making them suitable for high-temperature catalytic processes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 7-Aryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 7-NH-alkyl variants |

Optimized Conditions :

Reactions proceed efficiently at 80–100°C with 2–5 mol% catalyst loading, achieving >80% conversion in <6 hours .

Acid/Base-Mediated Transformations

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (5N) | Cyclization with o-phenylenediamines | Benzimidazole ring expansion |

| NaOH (10%) | Hydrolysis of trifluoromethyl groups | Partial dehalogenation to carboxylic acid |

Stability Profile :

The compound remains stable in pH 3–9 but degrades rapidly under strongly alkaline conditions (pH >12) due to CF₃ group hydrolysis .

Propriétés

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYXCTCSRYBQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.